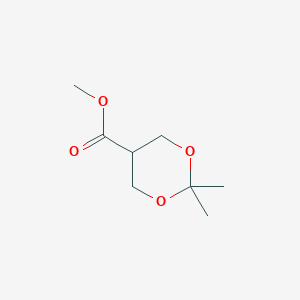

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is a chemical compound with the molecular formula C8H14O4 . It is used as a chiral building block to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin .

Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is characterized by a dioxane ring, which is a six-membered ring with two oxygen atoms . The exact structure can be represented by the InChI code: 1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” are not available, it’s known that similar compounds can undergo various reactions. For instance, “Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” can react with dimethyl methylphosphonate, BuLi, and phenylglyoxal to synthesize cyclopentenone derivatives .Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is a liquid at room temperature . It has a molecular weight of 188.22 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 217.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of Stereochemically Defined Glycerol Derivatives

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: is utilized as a starting material for synthesizing stereochemically defined glycerol derivatives. For instance, it can be used to create (2R)-[1-2H2]-glycerol, which serves as a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya . This application is crucial for understanding the metabolic pathways and enzymatic reactions involved in glycerol utilization.

Organic Synthesis Building Blocks

This compound is also valuable as a chiral building block in organic synthesis. It can be employed to construct key subunits for complex molecules, such as marine algal toxins . The ability to create enantiomerically pure compounds is essential for the development of pharmaceuticals and biologically active molecules.

Biofuel Additive Production

The derivative of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate , known as solketal, is produced using acid-functionalized activated carbon derived from corncob . Solketal is an oxygenated additive for biofuels, enhancing their properties and making them a more sustainable energy source.

Catalysis in Chemical Reactions

In the realm of catalysis, this compound’s derivatives are used to optimize reactions for producing valuable chemicals. For example, the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane is enhanced by catalysts derived from this compound .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDNLXOQRGUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633411 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

CAS RN |

155818-14-7 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

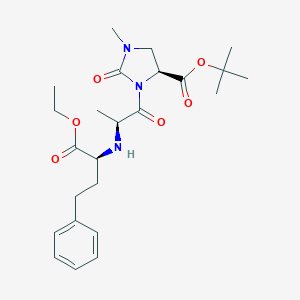

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)